Physicochemical Profiling and Synthetic Utility of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate in Modern Drug Discovery
Physicochemical Profiling and Synthetic Utility of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate in Modern Drug Discovery
Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Author Perspective: Senior Application Scientist
Executive Summary: Escaping Flatland with Phosphine Oxides
For decades, the medicinal chemistry toolbox relied heavily on amides, sulfonamides, and sulfones to dictate the hydrogen-bonding networks of drug candidates. However, the FDA approval of the kinase inhibitor Brigatinib in 2017 catalyzed a paradigm shift, proving that the dimethylphosphoryl group (—P(O)Me₂) is not just a synthetic curiosity, but a highly privileged pharmacophore[1][2].
Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate (CAS: 2613385-91-2) has emerged as a premium bifunctional building block. By fusing an electron-rich thiophene core with a versatile methyl ester and a highly polar dimethylphosphoryl group, this compound allows researchers to rapidly incorporate the —P(O)Me₂ motif into complex drug scaffolds. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic impact on pharmacokinetics (ADME), and field-validated synthetic protocols for its integration into drug discovery pipelines.
Molecular Profiling & Physicochemical Data
The incorporation of the —P(O)Me₂ group fundamentally alters the physical state of the molecule. The P=O bond is highly polarized due to the orbital mismatch between phosphorus (3p) and oxygen (2p), generating a strong localized dipole. Consequently, the oxygen atom acts as an exceptionally potent hydrogen-bond acceptor[1][2].
Furthermore, the tetrahedral geometry of the phosphorus atom forces the two methyl groups out of the aromatic plane. This "escape from flatland" disrupts crystalline packing forces, dramatically lowering the melting point and increasing aqueous solubility compared to planar analogs[2][3].
Quantitative Physicochemical Summary
| Property | Value | Scientific Implication |
| Compound Name | Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate | Bifunctional scaffold for late-stage derivatization. |
| CAS Registry Number | 2613385-91-2[4][5] | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₈H₁₁O₃PS[4] | High heteroatom-to-carbon ratio. |
| Molecular Weight | 218.21 g/mol [5] | Low MW allows for downstream fragment growth without exceeding Lipinski limits. |
| Hydrogen Bond Donors | 0 | Prevents intramolecular H-bonding that could mask the P=O dipole. |
| Hydrogen Bond Acceptors | 4 (P=O, C=O, —O—) | Exceptional interaction potential with kinase hinge regions or aqueous media. |
| Rotatable Bonds | 3 | Balances conformational flexibility with entropic penalty upon target binding. |
The Dimethylphosphoryl Motif: A Privileged Bioisostere
As an application scientist, I frequently advise teams struggling with "brick dust" compounds—molecules that are highly potent in vitro but insoluble in aqueous media. The —P(O)Me₂ group serves as a superior bioisostere for sulfonamides and carboxamides[3][6].
Causality of ADME Modulation
-
Solubility & Lipophilicity: The —P(O)Me₂ group dramatically increases aqueous solubility and lowers the calculated partition coefficient (cLogP)[1][2]. This is critical for oral bioavailability and formulation.
-
Metabolic Stability: Traditional amides are susceptible to amidases, and lipophilic groups are prime targets for Cytochrome P450 (CYP450) oxidation. The phosphine oxide core is highly resistant to CYP450-mediated oxidative metabolism, significantly increasing the half-life in human liver microsomes (HLM)[6][7].
-
Permeability Considerations: While solubility and stability increase, the high polar surface area of the P=O bond can occasionally reduce passive membrane permeability (Caco-2)[3][8]. Therefore, it must be strategically balanced with lipophilic vectors elsewhere on the molecule.
Fig 1. Mechanistic impact of the -P(O)Me2 pharmacophore on pharmacokinetic (ADME) profiles.
Synthetic Workflows & Self-Validating Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems. The causality behind the reagent selection is explicitly detailed so that chemists can troubleshoot deviations.
Protocol A: Palladium-Catalyzed C–P Cross-Coupling (Hirao Reaction)
The synthesis of the core scaffold relies on the cross-coupling of a bromothiophene with dimethylphosphine oxide[2].
Rationale: We utilize Xantphos as the ligand because its wide bite angle accelerates the reductive elimination step of the catalytic cycle—historically the rate-limiting step in forming C–P bonds. K₃PO₄ is selected as a mild base to deprotonate the phosphine oxide tautomer without causing premature saponification of the methyl ester[2].
Step-by-Step Methodology:
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), charge a reaction flask with Pd₂(dba)₃ (0.03 equiv) and Xantphos (0.06 equiv)[2].
-
Pre-activation: Add anhydrous 1,4-dioxane and stir at room temperature for 10 minutes to form the active Pd(0)-Xantphos complex[2].
-
Reagent Addition: Add Methyl 4-bromothiophene-2-carboxylate (1.0 equiv), K₃PO₄ (1.1 equiv), and dimethylphosphine oxide (HP(O)Me₂, 1.1 equiv)[2].
-
Reaction: Heat the mixture in an oil bath at 100 °C for 12 hours. Monitor conversion via LC-MS or ¹H NMR[2].
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate.
-
Purification: Purify via flash column chromatography (gradient of CH₂Cl₂ to EtOAc/MeOH) to yield the pure product[2].
Protocol B: Downstream Functionalization (Amide Coupling)
Once the building block is obtained, the methyl ester must be converted to an amide to link it to the rest of the drug pharmacophore.
Rationale: The —P(O)Me₂ group is highly chemically stable and will easily survive basic aqueous saponification. HATU is chosen for the subsequent coupling due to its high efficiency in preventing epimerization and driving hindered amine couplings.
Step-by-Step Methodology:
-
Saponification: Dissolve Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate in a 3:1 mixture of THF/H₂O.
-
Hydrolysis: Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 4 hours.
-
Acidification: Carefully acidify with 1M HCl to pH ~3. Extract the resulting 4-(dimethylphosphoryl)thiophene-2-carboxylic acid with 10% IPA/CHCl₃. Dry and concentrate.
-
Amide Coupling: Dissolve the carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).
-
Isolation: Stir for 2 hours at room temperature, quench with saturated NaHCO₃, extract with EtOAc, and purify via reverse-phase HPLC.
Fig 2. Synthetic workflow for incorporating the dimethylphosphoryl thiophene building block.
Conclusion
Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate represents a highly strategic vector for modern drug design. By leveraging the robust C–P cross-coupling chemistry and the profound physicochemical enhancements provided by the —P(O)Me₂ group (namely, massive solubility gains and CYP450 resistance), medicinal chemists can rescue failing, lipophilic drug candidates and accelerate their path toward clinical viability.
References
- METHYL 4-(DIMETHYLPHOSPHORYL)THIOPHENE-2-CARBOXYLATE. TCI Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERm4RCF1AkcR8agwYVtXpwlPH5kPX4YEcti8M2yAmk2nHJqraS2w8M4CC8K7FgAn7Xjsulkje-Qet5JuqcXed9R1ymhD1wLkRT8KrmCX7O0aAb30au71lOBg798kAVqFfmVlZD4lYz2u6dx0QwFC_NuVPe]
- Methyl 4-(4-bromophenyl)thiophene-2-carboxylate (Contains CAS 2613385-91-2 data). Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFo1mlMZlZTWWG7EHjS5BeDEKY2MmvFdLzYUH7tnO2Z12xKFFYhRr0S4SLHudNuP4W65wFTSGrlzIz4yg-otd8UHghMCZeJzFxUTSszZD9vuOlsa8yDgufbxrcmeEO7iX54loItKBcyxBtHGSQVFOmZ-7XKnpgh0N3rpg46YK551-QYe3iBblzmeKwVd2uuwR3VaI9uZwgtINea6KjFDzhJgoqeZuD9Z7Mldsb_-wDGflMBJUh-3HVPmt0SUMDNYDSft77XArP-IXH2-bbFAynyVzZGinZmJ22x88Pxg68jsEFe-gt6qK8JphExs_XCUfFucDRVFIZustEPkIVTnLIwVIWHpKApXOu]
- Application of Phosphine Oxide in Medicinal Chemistry. BLDpharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo9042jo3SZk36Yo-4EqtYF23A-0_wxv7ZvhyV37SGjJA0dqSxYtYlvqsrs1kEvdi2nE3PIrEUnfa-DnoutkD5zAwSR3UdLlV9g_mEbdbbH6XqYYhnd6LmAZ_3m4zqZ2eB1Yj9cr7_wpVmQdcdEk23BfgSHLgDhnU=]
- Phosphine Oxides (−POMe₂) for Medicinal Chemistry: Synthesis, Properties, and Applications. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxIfhuYLosMrUXRn6WDrPEhdWs60qgrwxHRexfmtdzuttStXqceKyXoxla4faibfFhr4Z-UD_koAJHQ5XbgrxMvSVNZkAovfhVFzqO3EIPvCovWQh3gitGNG6v-b4gA-uDevHVOXV6GR5q2Q==]
- The Powerful Symbiosis Between Synthetic and Medicinal Chemistry. Tandfonline.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEajUdtyD_8Ewy5jWJWZTTBCJA_MSDm-JUBks1zjxMlWYjWjg1gfL6DfhmrPrG47Id-5ArxwzUqdxxjkdXTCAv1Z3qTpOA1Q7d-jEUCt7sopQYzecalSwpDSOw9gvTFZ9vNN3uznZ4pgAi98tCEvN2S71kG5Aw=]
- Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC0Psox-oqNapNX32CNEp1oqj7bdUtf-VCCx_WRS0cSwE9wt09Ntq3hRpG2j40p8iLgcZ4uoYlvQ9YD0oBsCxIqNc8rJzX_a9rZwR-9oHJuAzBi5zLkgzpt3NP9XrzYJySiPKXucFpaRA-GTk=]
- Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. OA Monitor Ireland.[https://vertexaisearch.cloud.google.
Sources
- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. METHYL 4-(DIMETHYLPHOSPHORYL)THIOPHENE-2-CARBOXYLATE|CAS 2613385-91-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. Methyl 4-(4-bromophenyl)thiophene-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
